molecular formula C24H17NO8 B3437914 bis(2-oxo-2-phenylethyl) 4-nitrophthalate

bis(2-oxo-2-phenylethyl) 4-nitrophthalate

Cat. No.: B3437914
M. Wt: 447.4 g/mol
InChI Key: UCHFXOFCJBTBPX-UHFFFAOYSA-N
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Description

Bis(2-oxo-2-phenylethyl) 4-nitrophthalate: is an organic compound with a complex structure that includes both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-oxo-2-phenylethyl) 4-nitrophthalate typically involves the reaction of 4-nitrophthalic anhydride with 2-oxo-2-phenylethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: Bis(2-oxo-2-phenylethyl) 4-nitrophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and are carried out under anhydrous conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry: Bis(2-oxo-2-phenylethyl) 4-nitrophthalate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.

Medicine: The compound’s derivatives have potential applications in drug development. The presence of the nitro group and aromatic rings can be exploited to design molecules with specific biological activities, such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its chemical stability and reactivity make it suitable for use in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of bis(2-oxo-2-phenylethyl) 4-nitrophthalate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

    Bis(2-oxo-2-phenylethyl) phthalate: Lacks the nitro group, resulting in different chemical reactivity and applications.

    4-Nitrophthalic anhydride: A precursor in the synthesis of bis(2-oxo-2-phenylethyl) 4-nitrophthalate, with distinct chemical properties.

    2-Oxo-2-phenylethyl acetate: Similar structure but with an acetate group instead of the phthalate moiety.

Uniqueness: this compound is unique due to the presence of both the nitro group and the phthalate ester. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and the ability to participate in various substitution reactions. These features make it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

diphenacyl 4-nitrobenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO8/c26-21(16-7-3-1-4-8-16)14-32-23(28)19-12-11-18(25(30)31)13-20(19)24(29)33-15-22(27)17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHFXOFCJBTBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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